molecular formula C12H16N2O3 B12601986 (2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine CAS No. 873325-68-9

(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine

Cat. No.: B12601986
CAS No.: 873325-68-9
M. Wt: 236.27 g/mol
InChI Key: FAHCILRGFKDZNU-LBPRGKRZSA-N
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Description

(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a methoxymethyl group at the second position and a nitrophenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline, methanol, and 4-nitrobenzaldehyde.

    Formation of Intermediate: The initial step involves the reaction of (S)-proline with methanol to form a methoxymethyl intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of flow microreactor systems, to enhance efficiency and yield. These systems allow for precise control over reaction parameters, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(methoxymethyl)-1-(4-chlorophenyl)pyrrolidine
  • (2S)-2-(methoxymethyl)-1-(4-methylphenyl)pyrrolidine
  • (2S)-2-(methoxymethyl)-1-(4-fluorophenyl)pyrrolidine

Uniqueness

(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

873325-68-9

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine

InChI

InChI=1S/C12H16N2O3/c1-17-9-12-3-2-8-13(12)10-4-6-11(7-5-10)14(15)16/h4-7,12H,2-3,8-9H2,1H3/t12-/m0/s1

InChI Key

FAHCILRGFKDZNU-LBPRGKRZSA-N

Isomeric SMILES

COC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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